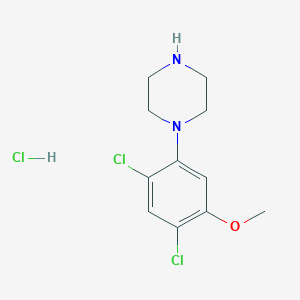
1-(2,4-Dichloro-5-methoxy-phenyl)-piperazine hydrochloride
Cat. No. B8557812
M. Wt: 297.6 g/mol
InChI Key: NUAYNFHITWMDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07449576B1
Procedure details


To a solution of 530 mg (2.0 mmol) of 1-(3-Methoxyphenyl)piperazine dihydrochloride in 7 mL of acetic acid and 4 mL of water at 0° C. was added 700 mg (4.4 mmol) of N-chlorosuccinimide. The reaction was taken out of the ice/water bath after 2 hours, and allowed to stir overnight. After 12 hours, the reaction was concentrated to an oil in vacuo, and the oil was partitioned between ether and water. The phases were separated, the aqueous was basified with 1M NaOH, and was extracted with ethyl acetate. The ethyl acetate phase was washed once each with water and brine, dried over Na2SO4, filtered, and the filtrate was concentrated to an oil in vacuo. The oil was dissolved in a minimum volume of methanol, the solution was acidified with 5M HCl in isopropanol and was diluted with ethyl acetate to effect crystallization. The product was isolated by filtration. 1H NMR (D2O, 400 MHz) 7.38 (s, 1H), 6.72 (s, 1H), 3.78 (s, 3H), 3.32 (m, 4H), 3.19 (m, 4H) ppm.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[ClH:2].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:8]=[CH:9][CH:10]=1.[Cl:17]N1C(=O)CCC1=O>C(O)(=O)C.O>[ClH:17].[Cl:1][C:8]1[CH:9]=[C:10]([Cl:2])[C:5]([O:4][CH3:3])=[CH:6][C:7]=1[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:0.1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
530 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.COC=1C=C(C=CC1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 12 hours
|
|
Duration
|
12 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated to an oil in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil was partitioned between ether and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate phase was washed once each with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to an oil in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in a minimum volume of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was diluted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC1=C(C=C(C(=C1)Cl)OC)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
